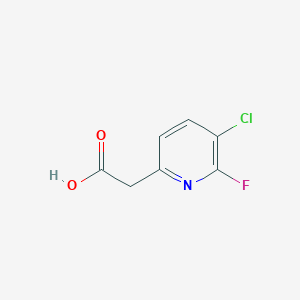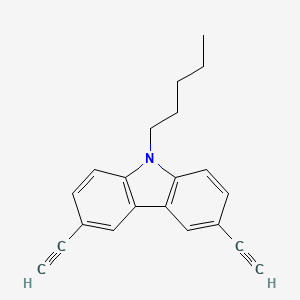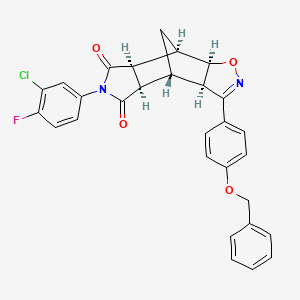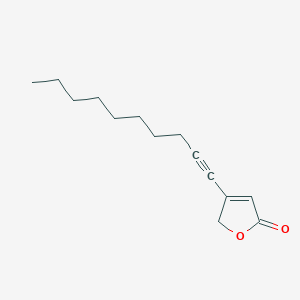![molecular formula C24H31N9O2 B12637417 Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N’-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-” is a complex organic molecule that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a cyclohexylmethyl group, a piperidinyl group, and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group, suggests potential for significant biological activity and industrial utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core urea structure. The cyclohexylmethyl group can be introduced through alkylation reactions, while the piperidinyl group can be added via nucleophilic substitution. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group is often synthesized through cyclization reactions involving appropriate precursors. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the availability of raw materials, reaction efficiency, and waste management.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furanyl group can yield furanones, while reduction of nitro groups can produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound may exhibit significant biological activity, making it a potential candidate for drug development. Its interactions with biological targets such as enzymes and receptors can be studied to understand its pharmacological properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It may act as an inhibitor or activator of specific biological pathways, offering possibilities for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymers, coatings, and adhesives.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The cyclohexylmethyl and piperidinyl groups may enhance its binding affinity and specificity, while the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl group may contribute to its overall biological activity. The compound may modulate specific signaling pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
1-Cyclohexyl-3-(4-fluorophenyl)urea: A similar urea derivative with potential biological activity.
N-(4-Piperidinyl)-N’-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]urea: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of “Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N’-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its potential for diverse applications in various fields makes it a compound of significant interest.
属性
分子式 |
C24H31N9O2 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]urea |
InChI |
InChI=1S/C24H31N9O2/c1-31-15-18-20(29-31)27-23(33-22(18)26-21(30-33)19-8-5-13-35-19)28-24(34)25-17-9-11-32(12-10-17)14-16-6-3-2-4-7-16/h5,8,13,15-17H,2-4,6-7,9-12,14H2,1H3,(H2,25,27,28,29,34) |
InChI 键 |
KRXUGZFXHINHOB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C(=N1)N=C(N3C2=NC(=N3)C4=CC=CO4)NC(=O)NC5CCN(CC5)CC6CCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-{[5-(4-Methylpiperazin-1-yl)pentyl]oxy}phenyl)-1H-benzimidazole](/img/structure/B12637351.png)
![2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12637353.png)




![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)



![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)



